molecular formula C105H178N28O26 B573595 Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 CAS No. 184951-46-0

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6

Cat. No.: B573595
CAS No.: 184951-46-0
M. Wt: 2248.749
InChI Key: ZZEUIDMLKPOSPR-DLLTXYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6: is a synthetic peptide derivative of the amyloid beta-protein, specifically spanning residues 15 to 25. This compound is modified with glycine and epsilon-aminocaproyl groups, and includes six lysine residues. Amyloid beta-proteins are significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to their role in the formation of amyloid plaques in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

    Resin Loading: The initial amino acid is attached to a resin.

    Coupling: Subsequent amino acids are added using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified, often by HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of such peptides may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale purification techniques like preparative HPLC are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This peptide can undergo oxidation, particularly at methionine residues if present, forming sulfoxides or sulfones.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiols.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

Chemistry

In chemistry, this peptide is used to study the properties and reactivity of amyloid beta-proteins. It serves as a model compound for understanding peptide synthesis and modification techniques.

Biology

Biologically, it is crucial for investigating the aggregation behavior of amyloid beta-proteins, which is central to understanding the pathogenesis of Alzheimer’s disease. It helps in studying the interactions between amyloid beta-proteins and other biomolecules.

Medicine

In medicine, this compound is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease. It aids in the screening of potential drugs that can inhibit amyloid plaque formation.

Industry

Industrially, it is used in the production of research reagents and kits for studying neurodegenerative diseases. It also finds applications in the development of biosensors for detecting amyloid beta-proteins.

Mechanism of Action

The mechanism of action of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 involves its ability to aggregate and form fibrils, similar to natural amyloid beta-proteins. These fibrils interact with neuronal cells, leading to cellular toxicity and neurodegeneration. The molecular targets include cell membrane receptors and intracellular signaling pathways that mediate cell death and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Amyloid beta-protein (1-42): A longer peptide that forms the core of amyloid plaques.

    Amyloid beta-protein (25-35): A shorter fragment known for its high aggregation propensity.

    Amyloid beta-protein (1-40): Another common variant involved in plaque formation.

Uniqueness

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 is unique due to its specific modifications, which enhance its solubility and stability. The addition of glycine and epsilon-aminocaproyl groups, along with multiple lysine residues, distinguishes it from other amyloid beta-protein fragments by providing unique biochemical properties and making it a valuable tool for research.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEUIDMLKPOSPR-DLLTXYIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H178N28O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2248.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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